Hedgehog IN-8

Description

BenchChem offers high-quality Hedgehog IN-8 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hedgehog IN-8 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

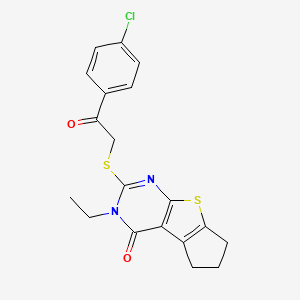

IUPAC Name |

10-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-11-ethyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClN2O2S2/c1-2-22-18(24)16-13-4-3-5-15(13)26-17(16)21-19(22)25-10-14(23)11-6-8-12(20)9-7-11/h6-9H,2-5,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFUQXJBIOJXMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)Cl)SC4=C2CCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hedgehog IN-8: A Technical Guide to the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding a specific molecule designated "Hedgehog IN-8" is not available in the public domain as of the last update. This document proceeds under the assumption that "Hedgehog IN-8" is a representative small molecule inhibitor targeting the Smoothened (SMO) receptor, a common mechanism for antagonists of the Hedgehog signaling pathway. The data and protocols provided are based on well-characterized SMO inhibitors and are intended to serve as a comprehensive guide to the mechanism of action for such a compound.

Introduction to the Hedgehog Signaling Pathway

The Hedgehog (Hh) signaling pathway is a highly conserved signal transduction cascade crucial for embryonic development, tissue homeostasis, and regeneration in adults.[1][2] Dysregulation and aberrant activation of this pathway are implicated in the development and progression of various cancers, including basal cell carcinoma (BCC), medulloblastoma, and cancers of the lung, pancreas, and breast.[1][3] This makes the Hh pathway a significant target for therapeutic intervention.

The canonical Hh pathway is mediated by a series of protein interactions at the primary cilium, a microtubule-based organelle present on the surface of most vertebrate cells.[4] The core components of this pathway include the Hedgehog ligands (Sonic, Indian, and Desert Hedgehog), the transmembrane receptor Patched1 (PTCH1), the G protein-coupled receptor (GPCR)-like protein Smoothened (SMO), the Suppressor of Fused (SUFU), and the Glioma-associated oncogene (GLI) family of zinc-finger transcription factors.[5][6]

Pathway "OFF" State (Absence of Hh Ligand)

In the absence of a Hedgehog ligand, the PTCH1 receptor is localized to the primary cilium where it actively inhibits SMO, preventing its entry into the cilium.[7] This inhibition is thought to be catalytic, with PTCH1 acting as a transporter for a small molecule inhibitor of SMO, possibly a sterol.[8][9] In this state, the GLI transcription factors (GLI2 and GLI3) are sequestered in the cytoplasm by SUFU and are phosphorylated by kinases such as PKA, GSK3β, and CK1.[10] This phosphorylation marks them for proteolytic processing into their repressor forms (GLI-R), which then translocate to the nucleus to inhibit the transcription of Hh target genes.[8]

Pathway "ON" State (Presence of Hh Ligand)

Binding of an Hh ligand to PTCH1 alleviates the inhibition of SMO.[9][11] This allows SMO to translocate into the primary cilium and become activated.[7] Activated SMO initiates an intracellular signaling cascade that leads to the dissociation of GLI proteins from SUFU. The full-length, unprocessed GLI proteins then translocate to the nucleus, where they act as transcriptional activators (GLI-A), inducing the expression of Hh target genes.[8] These target genes include those involved in cell proliferation, survival, and differentiation, such as GLI1 itself, PTCH1, and cell cycle regulators.

Figure 1: Overview of the canonical Hedgehog signaling pathway in the "OFF" and "ON" states.

Hedgehog IN-8: Mechanism of Action

Hedgehog IN-8 is hypothesized to function as a direct antagonist of the SMO receptor. This mechanism is shared by several clinically approved and investigational drugs. By binding to SMO, Hedgehog IN-8 locks the receptor in an inactive conformation, effectively mimicking the inhibitory effect of PTCH1. This action is independent of the presence of the Hh ligand and can block pathway activation caused by both ligand-dependent mechanisms and inactivating mutations in PTCH1.[12]

The binding of Hedgehog IN-8 to the seven-transmembrane domain of SMO prevents the conformational changes necessary for its activation and translocation to the primary cilium.[3] Consequently, the downstream signaling cascade is halted. SUFU remains bound to GLI proteins, facilitating their phosphorylation and proteolytic cleavage into repressor forms. These GLI-R fragments then enter the nucleus and suppress the transcription of Hh target genes, leading to the inhibition of tumor cell proliferation and survival.

Figure 2: Hedgehog IN-8 binds to and inhibits SMO, blocking pathway activation.

Quantitative Data for Representative SMO Inhibitors

To provide a quantitative context for the potency of a SMO inhibitor like Hedgehog IN-8, the following table summarizes key activity data for well-characterized SMO antagonists. These values are typically determined through the experimental protocols outlined in the subsequent section.

| Compound | Assay Type | Target/Cell Line | IC50 / Ki / EC50 | Reference |

| Vismodegib (GDC-0449) | Radioligand Binding | Recombinant human SMO | Ki = 3 nM | [12] |

| GLI1 mRNA Inhibition | Medulloblastoma Allograft | ED50 ≈ 25 mg/kg | [12] | |

| Cell Proliferation | Ptch1+/- Mouse Cerebellar Granule Precursors | IC50 ≈ 100 nM | [12] | |

| Sonidegib (LDE225) | GLI-Luciferase Reporter | NIH3T3 cells | IC50 = 1.3 nM | [12] |

| BODIPY-cyclopamine Binding | Ptch-/- Mouse Embryonic Fibroblasts | IC50 = 2.5 nM | [12] | |

| In vivo Tumor Growth | Medulloblastoma Allograft Model | TGI > 80% at 20 mg/kg | [12] | |

| Cyclopamine | GLI-Luciferase Reporter | Shh-N cells | IC50 ≈ 200 nM | [13] |

| In vitro Growth | Murine Pancreatic Cancer Cells | >50% inhibition at 6 µM | [13] |

Table 1: Summary of in vitro and in vivo activity for selected SMO inhibitors. IC50 (half-maximal inhibitory concentration), Ki (inhibitor constant), EC50 (half-maximal effective concentration), ED50 (half-maximal effective dose), TGI (tumor growth inhibition).

Key Experimental Protocols

The characterization of a novel SMO inhibitor like Hedgehog IN-8 involves a series of standardized in vitro and in vivo assays to determine its binding affinity, pathway inhibitory activity, and anti-cancer efficacy.

SMO Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of Hedgehog IN-8 for the SMO receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells overexpressing human SMO protein (e.g., HEK293-SMO).

-

Competitive Binding: A constant concentration of a radiolabeled SMO ligand (e.g., [³H]-Cyclopamine or a similar high-affinity radioligand) is incubated with the SMO-expressing membranes.

-

Inhibitor Titration: Increasing concentrations of the unlabeled test compound (Hedgehog IN-8) are added to the incubation mixture to compete for binding with the radioligand.

-

Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters (representing bound radioligand) is measured using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the inhibitor. The IC50 value is determined using non-linear regression analysis and then converted to a Ki value using the Cheng-Prusoff equation.

Figure 3: Experimental workflow for a competitive SMO radioligand binding assay.

GLI-Luciferase Reporter Assay

Objective: To measure the functional inhibition of the Hh signaling pathway in a cellular context.

Methodology:

-

Cell Line: A stable cell line (e.g., NIH/3T3 or Shh-LIGHT2) is used, which contains a GLI-responsive promoter driving the expression of a reporter gene, typically firefly luciferase.

-

Cell Seeding: Cells are seeded into multi-well plates and allowed to attach.

-

Pathway Activation: The Hh pathway is activated, usually by adding a SMO agonist like SAG (Smoothened Agonist) or by using cells cultured in the presence of a Hh ligand.

-

Inhibitor Treatment: Cells are treated with a range of concentrations of Hedgehog IN-8 and incubated for a period sufficient to allow for gene transcription and protein expression (e.g., 24-48 hours).

-

Cell Lysis and Luciferase Assay: Cells are lysed, and the luciferase substrate is added. The resulting luminescence, which is proportional to GLI transcriptional activity, is measured using a luminometer.

-

Data Analysis: Luminescence values are normalized to a vehicle control. The IC50 value, representing the concentration of Hedgehog IN-8 that inhibits 50% of the SAG-induced signal, is calculated.

Figure 4: Experimental workflow for a GLI-luciferase reporter assay.

In Vivo Xenograft Tumor Model

Objective: To evaluate the anti-tumor efficacy of Hedgehog IN-8 in a living organism.

Methodology:

-

Model System: Immunocompromised mice (e.g., nude or SCID) are used.

-

Tumor Implantation: Human or murine cancer cells with an activated Hh pathway (e.g., medulloblastoma or BCC cell lines) are implanted subcutaneously or orthotopically into the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into vehicle control and treatment groups. The treatment group receives Hedgehog IN-8, typically administered orally on a daily schedule.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a set duration. Tumors may be harvested for pharmacodynamic analysis (e.g., measuring levels of GLI1 mRNA).

-

Data Analysis: The mean tumor growth in the treated group is compared to the control group to determine the percentage of tumor growth inhibition (TGI).

Mechanisms of Resistance

A critical consideration in the development of targeted therapies is the potential for acquired resistance. For SMO inhibitors, several resistance mechanisms have been identified:

-

SMO Mutations: Point mutations within the drug-binding pocket of SMO can reduce the affinity of the inhibitor, rendering it less effective.[1]

-

Downstream Genetic Alterations: Amplification of genes downstream of SMO, such as GLI2, or inactivating mutations in SUFU, can reactivate the pathway even in the presence of effective SMO blockade.[4]

-

Non-canonical Pathway Activation: Other signaling pathways, such as PI3K/AKT or RAS/MAPK, can crosstalk with the Hh pathway to activate GLI transcription factors independently of SMO.[14][15]

-

Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can pump the inhibitor out of the cancer cells, reducing its intracellular concentration.[16]

Understanding these potential resistance mechanisms is vital for the development of next-generation inhibitors and combination therapy strategies.

References

- 1. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Hedgehog Pathway Inhibitors against Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]

- 6. pnas.org [pnas.org]

- 7. Smoothened Regulation: A Tale of Two Signals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cellular and molecular mechanisms of Hedgehog signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Differential Cellular Responses to Hedgehog Signalling in Vertebrates—What is the Role of Competence? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Multiple ligand binding sites regulate the Hedgehog signal transducer Smoothened in vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hedgehog inhibition prolongs survival in a genetically engineered mouse model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Targeting hedgehog-driven mechanisms of drug-resistant cancers [frontiersin.org]

- 15. The Role of the Hedgehog Pathway in Chemoresistance of Gastrointestinal Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Targeting hedgehog-driven mechanisms of drug-resistant cancers - PMC [pmc.ncbi.nlm.nih.gov]

Hedgehog Pathway Inhibitor: A Technical Guide to Vismodegib (GDC-0449)

Note on Nomenclature: The query for "Hedgehog IN-8" did not yield a specific, well-documented compound. However, research into Hedgehog pathway inhibitors revealed a potent antagonist designated "Hedgehog Antagonist VIII"[1]. It is plausible that "Hedgehog IN-8" is a less common identifier for this or a related molecule. This guide will focus on the extensively researched and FDA-approved Hedgehog pathway inhibitor, Vismodegib (also known as GDC-0449 and HhAntag), for which a wealth of technical data is available.

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and tissue homeostasis.[2][3] Its aberrant activation in adult tissues has been implicated in the pathogenesis of various cancers, most notably basal cell carcinoma (BCC) and medulloblastoma.[2][4] This has made the Hh pathway an attractive target for anticancer drug discovery.[2] Vismodegib (GDC-0449) is a first-in-class, orally bioavailable small molecule inhibitor of the Hedgehog pathway.[5] It was discovered through high-throughput screening and subsequent medicinal chemistry optimization.[6][7] Vismodegib received FDA approval in 2012 for the treatment of metastatic or locally advanced BCC.[2][6][8] This document provides a comprehensive technical overview of the discovery, synthesis, mechanism of action, and key experimental data related to Vismodegib.

Mechanism of Action

The Hedgehog signaling cascade is initiated by the binding of a Hedgehog ligand (e.g., Sonic Hedgehog, SHH) to the transmembrane receptor Patched (PTCH).[9][10][11] In the absence of the ligand, PTCH inhibits the activity of Smoothened (SMO), a G-protein coupled receptor-like protein.[2][9][10] Upon ligand binding, the inhibition of SMO is relieved, leading to the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[9][10] Activated GLI proteins translocate to the nucleus and induce the expression of Hh target genes that promote cell proliferation and survival.[9][10]

Vismodegib exerts its inhibitory effect by directly binding to and antagonizing the SMO protein.[2][6][9][10][12] This action blocks the downstream activation of GLI transcription factors, thereby suppressing the expression of target genes essential for tumor growth.[9][10]

Caption: Mechanism of Hedgehog pathway inhibition by Vismodegib.

Quantitative Data

The following tables summarize the key quantitative data for Vismodegib, including its in vitro potency and pharmacokinetic properties.

Table 1: In Vitro Potency of Vismodegib

| Target/Assay | Cell Line/System | IC50 | Reference |

| Hedgehog Pathway | - | 3 nM | [13] |

| GLI1 Luciferase Reporter | HEPM | 5 nM | [14] |

| P-glycoprotein (P-gp) | Cell-free assay | 3.0 µM | [13] |

| ABCG2 | Cell-free assay | 1.4 µM | [15] |

| Cell Growth Inhibition | Various Cancer Cell Lines | ~2 µM to >30 µM | [16] |

Table 2: Pharmacokinetic Properties of Vismodegib

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 31.8% | Humans | [9] |

| Volume of Distribution | 16.4 L to 26.6 L | Humans | [2][9] |

| Plasma Protein Binding | >99% | Humans | [2][9] |

| Elimination Half-life (t½) | 4 days (continuous daily dosing) | Humans | [9] |

Synthesis of Vismodegib

Vismodegib, with the chemical name 2-chloro-N-(4-chloro-3-(pyridin-2-yl)phenyl)-4-(methylsulfonyl)benzamide, can be synthesized through various routes.[5] A common approach involves the coupling of key intermediates. One reported synthesis starts with 2-chloro-5-nitroaniline and proceeds through four steps to yield the final product.[5] Other synthetic strategies include Negishi and Suzuki coupling reactions to form the biaryl core structure.[8]

Caption: A generalized synthetic scheme for Vismodegib.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used in the characterization of Vismodegib.

Cell Viability and Proliferation Assay (CCK-8)

This assay is used to determine the effect of Vismodegib on the proliferation of cancer cell lines.[17]

-

Cell Seeding: Plate colon cancer cells (e.g., Caco-2, Ht-29) in 96-well plates at a suitable density and culture overnight to allow for cell attachment.

-

Treatment: Treat the cells with various concentrations of Vismodegib (e.g., 5-50 µM) or DMSO as a vehicle control. Incubate for 24 to 48 hours.

-

Assay: Add Cell Counting Kit-8 (CCK-8) solution to each well and incubate for a specified period according to the manufacturer's instructions.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

-

Data Analysis: Calculate the cell proliferation rate relative to the control group.

GLI-Luciferase Reporter Assay

This assay measures the activity of the Hedgehog pathway by quantifying the expression of a reporter gene (luciferase) under the control of a GLI-responsive promoter.[14][18]

-

Cell Transfection: Transfect a suitable cell line (e.g., HEPM) with a GLI-luciferase reporter construct.

-

Treatment: Treat the transfected cells with a Hedgehog pathway agonist (e.g., a specific octylated Shh peptide) in the presence or absence of varying concentrations of Vismodegib.

-

Lysis and Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. Calculate the IC50 value of Vismodegib for the inhibition of GLI-mediated transcription.

In Vivo Xenograft Model

Animal models are essential for evaluating the in vivo efficacy of anticancer agents.

-

Tumor Implantation: Subcutaneously implant human cancer cells (e.g., colorectal cell lines HT55 or HT-29) into immunocompromised mice.[14]

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer Vismodegib orally at specified doses (e.g., 75 or 100 mg/kg, twice daily) or a vehicle control.[14]

-

Tumor Measurement: Measure tumor volume at regular intervals using calipers.

-

Endpoint: Continue treatment for a predetermined period (e.g., 25 days) or until tumors in the control group reach a specified size.[14]

-

Data Analysis: Calculate the tumor growth inhibition for the treatment groups compared to the control group.

Caption: A typical in vitro experimental workflow.

Conclusion

Vismodegib (GDC-0449) represents a significant advancement in the targeted therapy of cancers driven by aberrant Hedgehog pathway signaling. Its discovery and development were guided by a deep understanding of the molecular underpinnings of this pathway. The data and protocols presented in this guide offer a technical foundation for researchers and drug development professionals working on Hedgehog pathway inhibitors and related areas of oncology. Further research into mechanisms of resistance and the application of Hedgehog inhibitors in other cancer types continues to be an active area of investigation.

References

- 1. Hedgehog Antagonist VIII - CAS 330796-24-2 - Calbiochem | 373402 [merckmillipore.com]

- 2. Hedgehog signaling pathway: A novel target for cancer therapy: Vismodegib, a promising therapeutic option in treatment of basal cell carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the Hedgehog Pathway | Oncohema Key [oncohemakey.com]

- 4. Efficacy and safety of sonic hedgehog pathway inhibitors in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Vismodegib | C19H14Cl2N2O3S | CID 24776445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. newdrugapprovals.org [newdrugapprovals.org]

- 9. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. What is the mechanism of Vismodegib? [synapse.patsnap.com]

- 11. cancer-research-network.com [cancer-research-network.com]

- 12. dermnetnz.org [dermnetnz.org]

- 13. selleckchem.com [selleckchem.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. apexbt.com [apexbt.com]

- 17. Smoothened antagonist GDC-0449 (Vismodegib) inhibits proliferation and triggers apoptosis in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mheresearchfoundation.org [mheresearchfoundation.org]

An In-Depth Technical Guide on the Role of Hedgehog Pathway Inhibitors in Developmental Biology

A Note on the Subject Compound "Hedgehog IN-8"

Initial research into the specific compound "Hedgehog IN-8" (CAS 314041-83-3) reveals that while it is listed by several chemical suppliers as an inhibitor of both the Hedgehog signaling pathway and phosphodiesterase activity, there is a notable absence of in-depth, peer-reviewed scientific literature.[1][2] This lack of publicly available research data makes it unfeasible to provide a comprehensive technical guide on this specific molecule that meets the core requirements of quantitative data, detailed experimental protocols, and specific signaling pathway diagrams.

Therefore, this guide will focus on a well-characterized and clinically significant Hedgehog pathway inhibitor, Vismodegib (GDC-0449) , to provide researchers, scientists, and drug development professionals with a thorough understanding of how such inhibitors function in the context of developmental biology. The principles, experimental methodologies, and signaling pathways discussed for Vismodegib are broadly applicable to the study of other Smoothened inhibitors.

Introduction to the Hedgehog Signaling Pathway in Development

The Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development in a wide range of organisms, from fruit flies to humans.[3][4] It governs fundamental processes such as cell fate determination, proliferation, and the patterning of various tissues and organs, including the nervous system, limbs, and skeleton.[4][5] The pathway is activated by the binding of a Hedgehog ligand (Sonic, Indian, or Desert Hedgehog in vertebrates) to the transmembrane receptor Patched (PTCH1). In the absence of a ligand, PTCH1 actively inhibits the G protein-coupled receptor-like protein Smoothened (SMO). Ligand binding to PTCH1 alleviates this inhibition, allowing SMO to become active and initiate a downstream signaling cascade that culminates in the activation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[6] These transcription factors then move to the nucleus to regulate the expression of target genes that control cell growth and differentiation.

Given its critical role in development, aberrant activation of the Hedgehog pathway is implicated in various developmental disorders and cancers, such as basal cell carcinoma and medulloblastoma.[4] This has made the pathway a significant target for therapeutic intervention.

Vismodegib (GDC-0449): A Potent Inhibitor of the Hedgehog Pathway

Vismodegib is a first-in-class, orally bioavailable small molecule inhibitor of the Hedgehog signaling pathway.[4] It functions by directly binding to and inhibiting the Smoothened (SMO) protein, thereby blocking the downstream activation of the GLI transcription factors.[6] This targeted mechanism of action has made Vismodegib a valuable tool for studying the role of Hedgehog signaling in both normal development and disease, as well as a therapeutic agent for cancers driven by aberrant Hedgehog pathway activation.

Quantitative Data for Hedgehog Pathway Inhibitors

The following table summarizes key quantitative data for Vismodegib and other representative Hedgehog pathway inhibitors, providing a basis for comparison of their potency.

| Inhibitor | Target | IC50 (Hedgehog Pathway) | Cell/Assay System | Reference |

| Vismodegib (GDC-0449) | SMO | 3 nM | Cell-based assay | Selleck Chemicals |

| Sonidegib (LDE225) | SMO | 1.3 nM (mouse), 2.5 nM (human) | Cell-free assay | Selleck Chemicals |

| Cyclopamine | SMO | 46 nM | TM3Hh12 cells | Selleck Chemicals |

| GANT61 | GLI1/GLI2 | 5 µM | GLI1-expressing HEK293T cells | Selleck Chemicals |

Mechanism of Action of Smoothened Inhibitors

The diagram below illustrates the canonical Hedgehog signaling pathway and the point of intervention for Smoothened inhibitors like Vismodegib.

Caption: Canonical Hedgehog signaling pathway and the inhibitory action of Vismodegib on Smoothened (SMO).

Key Experiments in Developmental Biology Using Hedgehog Pathway Inhibitors

The study of Hedgehog pathway inhibitors in developmental biology often involves a range of in vitro and in vivo experimental models. Below are detailed protocols for key experiments.

In Vitro Neural Differentiation of Embryonic Stem Cells

This assay is used to assess the role of Hedgehog signaling in the specification of different neuronal subtypes in the developing nervous system.

Protocol:

-

Cell Culture: Mouse embryonic stem cells (mESCs) are cultured on gelatin-coated plates in standard mESC medium.

-

Embryoid Body (EB) Formation: To initiate differentiation, mESCs are dissociated and cultured in suspension in low-adhesion plates to form embryoid bodies (EBs).

-

Neural Induction: EBs are then treated with retinoic acid to induce neural differentiation.

-

Hedgehog Pathway Modulation: At a specific time point during neural induction, the culture medium is supplemented with varying concentrations of a Hedgehog pathway agonist (e.g., SAG) or an inhibitor (e.g., Vismodegib).

-

Analysis: After a defined period of differentiation, the cells are harvested and analyzed for the expression of neuronal markers specific to different neuronal subtypes (e.g., motor neurons, interneurons) using techniques such as immunofluorescence staining or quantitative real-time PCR (qRT-PCR).

Chick Embryo In Ovo Electroporation

This in vivo technique allows for the targeted misexpression of genes or the application of inhibitors in the developing chick neural tube to study their effects on cell fate and patterning.

Protocol:

-

Egg Incubation: Fertilized chicken eggs are incubated at 38°C to the desired developmental stage (e.g., Hamburger-Hamilton stage 10-12).

-

Windowing: A small window is made in the eggshell to access the embryo.

-

Microinjection: A solution containing the Hedgehog pathway inhibitor (e.g., Vismodegib) and a fluorescent tracer (e.g., Fast Green) is microinjected into the lumen of the neural tube.

-

Electroporation: Electrodes are placed on either side of the embryo, and a series of electric pulses are delivered to electroporate the inhibitor into one side of the neural tube. The unelectroporated side serves as an internal control.

-

Re-incubation: The window is sealed, and the egg is returned to the incubator for a specified period.

-

Analysis: The embryo is harvested, and the neural tube is sectioned and analyzed by immunohistochemistry for changes in the expression of cell type-specific markers.

Experimental Workflow Diagram

Caption: Workflow for in vitro and in vivo experiments to study Hedgehog pathway inhibition.

Conclusion and Future Directions

Hedgehog pathway inhibitors, exemplified by Vismodegib, are indispensable tools for dissecting the intricate roles of Hedgehog signaling in developmental biology. They allow for the precise temporal and spatial inhibition of the pathway, enabling researchers to uncover its function in a wide array of developmental processes. The continued development of novel and more specific inhibitors, potentially including compounds like "Hedgehog IN-8" once they are more thoroughly characterized, will further enhance our ability to understand and manipulate this critical signaling pathway. Future research will likely focus on the off-target effects of these inhibitors, the development of resistance mechanisms, and the exploration of their therapeutic potential in a broader range of developmental disorders and cancers.

References

- 1. researchgate.net [researchgate.net]

- 2. wjgnet.com [wjgnet.com]

- 3. Hedgehog Processing and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | The emerging roles of Hedgehog signaling in tumor immune microenvironment [frontiersin.org]

- 6. Hedgehog signaling mechanism and role in cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: A Representative Smoothened Antagonist in the Sonic Hedgehog Pathway

Disclaimer: Initial searches for a specific molecule designated "Hedgehog IN-8" did not yield publicly available information. Therefore, this guide focuses on Vismodegib (GDC-0449) , a well-characterized and FDA-approved Smoothened (Smo) antagonist, as a representative example to illustrate the core principles and experimental evaluation of this class of inhibitors.

Introduction to the Sonic Hedgehog Pathway and Smoothened

The Sonic Hedgehog (Hh) signaling pathway is a crucial regulator of embryonic development, tissue patterning, and adult tissue homeostasis.[1][2] Aberrant activation of this pathway is implicated in the pathogenesis of various cancers, including basal cell carcinoma (BCC) and medulloblastoma.[1][2]

The canonical Hh pathway is initiated by the binding of a Hedgehog ligand (such as Sonic Hedgehog, Shh) to the transmembrane receptor Patched (PTCH).[1][3] In the absence of a ligand, PTCH inhibits the activity of Smoothened (SMO), a G protein-coupled receptor (GPCR)-like protein.[1][3] Upon ligand binding to PTCH, this inhibition is relieved, allowing SMO to become active.[1][3] Activated SMO then initiates a downstream signaling cascade that ultimately leads to the activation and nuclear translocation of the GLI family of transcription factors (GLI1, GLI2, and GLI3).[1][3] Nuclear GLI proteins regulate the expression of target genes involved in cell proliferation, survival, and differentiation.[1][3]

Vismodegib (GDC-0449): A Potent Smoothened Antagonist

Vismodegib is a first-in-class, orally bioavailable small molecule inhibitor of the Hedgehog signaling pathway.[3][4] It was identified through high-throughput screening and subsequent medicinal chemistry optimization.[3][4] Vismodegib exerts its therapeutic effect by directly binding to and inhibiting the Smoothened protein, thereby blocking the downstream signaling cascade.[1][4]

Mechanism of Action

Vismodegib functions as a direct antagonist of the Smoothened receptor.[1][4] By binding to SMO, it prevents the conformational changes necessary for its activation, even in the presence of an upstream activating signal (e.g., due to a loss-of-function mutation in PTCH).[1] This blockade of SMO activity prevents the subsequent activation of GLI transcription factors, leading to the downregulation of Hh target gene expression and consequent inhibition of tumor cell proliferation and survival.[1][5]

Quantitative Data for Vismodegib

The following tables summarize key quantitative data for Vismodegib from various in vitro and in vivo studies.

Table 1: In Vitro Activity of Vismodegib

| Parameter | Value | Cell Line/Assay Condition | Reference |

| Hedgehog Pathway Inhibition IC50 | 3 nM | Cell-free assay | [6][7] |

| P-glycoprotein (P-gp) Inhibition IC50 | 3.0 µM | Cell-free assay | [6][8] |

| ABCG2 Inhibition IC50 | 1.4 µM | Cell-free assay | [6][8] |

| C3H10T1/2 Osteoblast Differentiation EC50 | 4.7 nM | Shh-induced differentiation | [8] |

| BxPC-3 Cell Proliferation IC50 | 47.95 µM | 72 hr incubation | [8] |

| AN3-CA Cell Proliferation IC50 | 93 µM | 72 hr incubation | [8] |

| A549 Cell Proliferation IC50 | > 100 µM | 72 hr incubation | [8] |

| SNU-1079 Cholangiocarcinoma Cell Proliferation | Inhibition at 5 µM | MTT assay | [9] |

| SNU-245 Cholangiocarcinoma Cell Proliferation | Inhibition at 5 µM | MTT assay | [9] |

Table 2: In Vivo Efficacy of Vismodegib in Xenograft Models

| Animal Model | Dosing Regimen | Outcome | Reference |

| Ptch+/- Allograft Medulloblastoma | ≥25 mg/kg, once daily | Tumor regression | [10] |

| D5123 Colorectal Cancer Xenograft | up to 92 mg/kg, twice daily | 52% maximal tumor growth inhibition | [10] |

| 1040830 Colorectal Cancer Xenograft | up to 92 mg/kg, twice daily | 69% maximal tumor growth inhibition | [10] |

| Murine Model of Intrahepatic Cholangiocarcinoma | 50 mg/kg, daily, intraperitoneally | Significant suppression of tumor development | [9] |

Experimental Protocols

Radioligand Binding Assay for Smoothened

This assay is used to determine the binding affinity of a compound to the Smoothened receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes from cells overexpressing human SMO.

-

Radioligand: [³H]-Cyclopamine.

-

Test compound (e.g., Vismodegib).

-

Unlabeled SMO antagonist (for non-specific binding, e.g., cold cyclopamine).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[11]

-

Wash Buffer: Ice-cold assay buffer.

-

Glass fiber filters (e.g., GF/C) presoaked in 0.3% polyethyleneimine (PEI).[11]

-

Scintillation cocktail.

-

96-well plates and a filtration apparatus.

-

Scintillation counter.

Protocol:

-

Prepare a dilution series of the test compound.

-

In a 96-well plate, add cell membranes (e.g., 50-120 µg protein for tissue-derived membranes), a fixed concentration of [³H]-Cyclopamine, and the test compound at various concentrations.[11]

-

For determining non-specific binding, add a high concentration of an unlabeled SMO antagonist to separate wells.

-

Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[11]

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[11]

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of the test compound and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

GLI1-Luciferase Reporter Assay

This cell-based assay measures the inhibition of Hedgehog pathway signaling by quantifying the expression of a reporter gene (luciferase) under the control of a GLI-responsive promoter.

Materials:

-

A cell line stably transfected with a GLI-responsive luciferase reporter construct (e.g., Shh-LIGHT2 cells).

-

Cell culture medium and supplements.

-

Sonic Hedgehog conditioned medium or a Smoothened agonist (e.g., SAG).

-

Test compound (e.g., Vismodegib).

-

Luciferase assay reagent.

-

Luminometer.

-

96-well cell culture plates.

Protocol:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a dilution series of the test compound for a specified pre-incubation time.

-

Stimulate the cells with a fixed concentration of Shh conditioned medium or SAG to activate the Hedgehog pathway.

-

Incubate the cells for a period sufficient to induce luciferase expression (e.g., 24-48 hours).

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Plot the luciferase activity against the concentration of the test compound to determine the IC50 value for pathway inhibition.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of a compound on cell proliferation and viability.

Materials:

-

Cancer cell line of interest.

-

Cell culture medium and supplements.

-

Test compound (e.g., Vismodegib).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

96-well cell culture plates.

-

Microplate reader.

Protocol:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of the test compound and a vehicle control (e.g., DMSO).

-

Incubate the cells for a desired period (e.g., 72 hours).[8]

-

Add MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

-

Add the solubilization solution to dissolve the formazan crystals.[12]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID).

-

Cancer cells for implantation or patient-derived tumor fragments.

-

Test compound (e.g., Vismodegib) formulated for in vivo administration.

-

Vehicle control.

-

Calipers for tumor measurement.

-

Appropriate animal housing and care facilities.

Protocol:

-

Implant cancer cells subcutaneously or orthotopically into the mice.[13]

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control to the respective groups according to a defined dosing schedule (e.g., daily oral gavage).[10]

-

Measure tumor volume using calipers at regular intervals (e.g., twice a week).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

-

Calculate tumor growth inhibition and assess the statistical significance of the treatment effect.

Visualizations

Sonic Hedgehog Signaling Pathway

References

- 1. What is the mechanism of Vismodegib? [synapse.patsnap.com]

- 2. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance [mdpi.com]

- 3. Vismodegib: A smoothened inhibitor for the treatment of advanced basal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. selleckchem.com [selleckchem.com]

- 7. Vismodegib | Hedgehog Signaling | Tocris Bioscience [tocris.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Pharmacological Inhibition of Sonic Hedgehog Signaling Suppresses Tumor Development in a Murine Model of Intrahepatic Cholangiocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Impact of GANT61 on Gli Transcription Factors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development and tissue homeostasis. Aberrant activation of this pathway, particularly of its downstream effectors, the Glioma-Associated Oncogene (Gli) family of transcription factors, is implicated in the initiation and progression of numerous cancers. The Gli family, consisting of Gli1, Gli2, and Gli3, are the ultimate effectors of the Hh pathway, regulating the transcription of target genes involved in cell proliferation, survival, and differentiation. Consequently, direct inhibition of Gli proteins presents a promising therapeutic strategy for cancers driven by Hh pathway dysregulation. GANT61 is a small molecule inhibitor that directly targets Gli transcription factors, bypassing upstream components of the Hh pathway like Smoothened (SMO). This technical guide provides a comprehensive overview of the mechanism of action of GANT61, its impact on Gli transcription factors, and detailed experimental protocols for its characterization.

Mechanism of Action of GANT61

GANT61 is a hexahydropyrimidine derivative that functions as an antagonist of both Gli1 and Gli2.[1][2] Its mechanism of action is distinct from most clinically approved Hedgehog pathway inhibitors that target the upstream protein Smoothened. GANT61 acts downstream of Suppressor of Fused (Sufu), a negative regulator of Gli proteins.[3]

Computational docking and surface plasmon resonance studies have shown that GANT61 directly binds to the Gli1 protein.[4][5][6] The binding site is located between the second and third zinc fingers of the Gli1 protein, at amino acid residues E119 and E167.[4][5][6] This binding is independent of the DNA-binding region of Gli1.[4][5][6] By binding to this site, GANT61 is thought to induce a conformational change in the Gli protein that prevents it from binding to its consensus DNA sequence (GACCACCCA) in the promoter regions of its target genes.[4][5][6][7] This inhibition of Gli-DNA binding subsequently blocks the transcription of Hh target genes.[1][8]

Signaling Pathway Diagram

Caption: Canonical Hedgehog signaling and the inhibitory action of GANT61 on Gli transcription factors.

Quantitative Data on GANT61's Impact

The efficacy of GANT61 has been quantified across a variety of cancer cell lines, primarily through the determination of its half-maximal inhibitory concentration (IC50) for cell viability and its effect on the expression of Gli target genes.

Table 1: IC50 Values of GANT61 in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference |

| Jurkat | T-cell Lymphoma | 13.76 ± 0.81 | 48 | [1] |

| Karpass299 | T-cell Lymphoma | 6.81 ± 0.91 | 48 | [1] |

| Myla3676 | T-cell Lymphoma | 10.23 ± 0.94 | 48 | [1] |

| HSC3 | Oral Squamous Cell Carcinoma | 36 | 72 | [9][10] |

| SCC4 | Oral Squamous Cell Carcinoma | 110.6 | 72 | [9] |

| Shh-LIGHT2 (NIH 3T3) | Gli-reporter cell line | ~5 | 48 | [3] |

| JU77 | Malignant Mesothelioma | 4.02 | 72 | [11] |

| NO36 | Malignant Mesothelioma | 31.8 | 72 | [11] |

Table 2: Effect of GANT61 on Gli Target Gene and Protein Expression

| Cell Line | Treatment | Target | Effect | Reference |

| HT29 | 20 µM GANT61 (4h) | GLI1, Pol II, DSIF, NELF, p-TEFb binding to FOXM1 promoter | Inhibition of binding | [12] |

| Jurkat | 10 µM and 15 µM GANT61 (24h) | GLI1 protein | Marked inhibition | [1] |

| Karpass299 | 5 µM and 10 µM GANT61 (24h) | GLI1 protein | Marked inhibition | [1] |

| Medulloblastoma cells | 10, 20, 40 µM GANT61 (24h) | GLI1, GLI2 mRNA and protein | Significant inhibition | [9] |

| HSC3 | 36 µM GANT61 (12h) | GLI1 mRNA | Significant reduction | [8] |

| HSC3 | 18 and 36 µM GANT61 (24h) | Gli1, PTCH1, SHH protein | Reduced levels | [9][13] |

| Pancreatic CSCs | 10 µM GANT61 | GLI1, GLI2, PTCH1, PTCH2, SMO expression | Inhibition | [9] |

| Malignant Mesothelioma cells | 20 µM GANT61 (up to 72h) | GLI1, GLI2, PTCH1 mRNA | Reduction | [11] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments used to characterize the impact of GANT61 on Gli transcription factors.

Cell Viability Assay (CCK-8/XTT/alamarBlue)

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1.5 x 10^4 to 3 x 10^3 cells/well, depending on the cell line's growth rate, in 100-250 µL of culture medium.[14][15]

-

Treatment: After 24 hours of incubation to allow for cell attachment, treat the cells with various concentrations of GANT61 (e.g., 0, 2.5, 5, 10, 20, 30, 40, 50 µmol/L) or a vehicle control (DMSO).[16][17]

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[18]

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent or a similar metabolic indicator (e.g., XTT, alamarBlue) to each well.[15][18]

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.[15]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. The IC50 value can be determined by non-linear regression analysis.

Gli-Luciferase Reporter Assay

This assay quantifies the transcriptional activity of Gli by measuring the expression of a luciferase reporter gene under the control of a Gli-responsive promoter.

-

Cell Transfection (for transient assays): Co-transfect cells (e.g., NIH 3T3) with a Gli-responsive firefly luciferase reporter plasmid and a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[12]

-

Cell Seeding (for stable cell lines): Seed a stable Gli-reporter cell line (e.g., Shh-LIGHT2) in a 96-well plate.[3]

-

Pathway Activation: Stimulate the Hedgehog pathway with a Smoothened agonist like SAG (e.g., 26 nM) or by co-transfection with a Gli1 or Gli2 expression vector.[3][19]

-

Inhibitor Treatment: Concurrently treat the cells with various concentrations of GANT61.

-

Incubation: Incubate for 24-48 hours.

-

Cell Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[12]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Express the results as a fold change relative to the stimulated, untreated control.

Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins, such as Gli1 and Gli2.

-

Cell Lysis: Treat cells with GANT61 for the desired time and concentration, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Gli1, Gli2, or other proteins of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control like GAPDH or β-actin.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if a specific protein (e.g., Gli1) binds to a specific DNA sequence (e.g., a target gene promoter) in vivo.

-

Cross-linking: Treat cells with GANT61 or vehicle. Cross-link protein-DNA complexes by adding formaldehyde directly to the culture medium.[12]

-

Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into small fragments (200-1000 bp).

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for Gli1 or a control IgG overnight at 4°C.

-

Immune Complex Capture: Capture the antibody-protein-DNA complexes using protein A/G-agarose or magnetic beads.

-

Washing: Wash the beads to remove non-specifically bound chromatin.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the formaldehyde cross-links by heating.

-

DNA Purification: Purify the DNA.

-

qPCR Analysis: Use quantitative PCR (qPCR) to amplify specific regions of target gene promoters (e.g., FOXM1, BCL-2) from the immunoprecipitated DNA.[12][20]

-

Data Analysis: Calculate the amount of precipitated DNA as a percentage of the input DNA.

Experimental Workflow Diagram

References

- 1. GLI1 inhibitor GANT61 exhibits antitumor efficacy in T-cell lymphoma cells through down-regulation of p-STAT3 and SOCS3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. pnas.org [pnas.org]

- 4. oncotarget.com [oncotarget.com]

- 5. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mode and specificity of binding of the small molecule GANT61 to GLI determines inhibition of GLI-DNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The GANT61, a GLI Inhibitor, Induces Caspase-Independent Apoptosis of SK-N-LO Cells [jstage.jst.go.jp]

- 8. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells [mdpi.com]

- 9. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. GANT61 Reduces Hedgehog Molecule (GLI1) Expression and Promotes Apoptosis in Metastatic Oral Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mitochondria-derived reactive oxygen species drive GANT61-induced mesothelioma cell apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Targeting GLI by GANT61 involves mechanisms dependent on inhibition of both transcription and DNA licensing - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. GANT-61 inhibits pancreatic cancer stem cell growth in vitro and in NOD/SCID/IL2R gamma null mice xenograft - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hedgehog Signal Inhibitor GANT61 Inhibits the Malignant Behavior of Undifferentiated Hepatocellular Carcinoma Cells by Targeting Non-Canonical GLI Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Gli inhibitor GANT61 suppresses cell proliferation, promotes cell apoptosis and induces G1/G0 cycle retardation with a dose- and time-dependent manner through inhibiting Notch pathway in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Gli inhibitor GANT61 suppresses cell proliferation, promotes cell apoptosis and induces G1/G0 cycle retardation with a dose- and time-dependent manner through inhibiting Notch pathway in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GANT61 exerts anticancer cell and anticancer stem cell capacity in colorectal cancer by blocking the Wnt/β-catenin and Notch signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. Blocking Hedgehog survival signaling at the level of the GLI genes induces DNA damage and extensive cell death in human colon carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Efficacy of Hedgehog Pathway Inhibitors: A Technical Overview

Disclaimer: Initial searches for a compound specifically named "Hedgehog IN-8" did not yield results in the context of Hedgehog (Hh) signaling pathway inhibition. The following guide provides a comprehensive overview of the preliminary efficacy of a representative Hedgehog pathway inhibitor, IPI-926 , a potent, orally administered small molecule that targets the Smoothened (SMO) receptor. This document is intended for researchers, scientists, and drug development professionals, presenting key data, experimental protocols, and signaling pathway visualizations.

Data Presentation: IPI-926 Clinical and Preclinical Data

The following tables summarize quantitative data from preliminary studies on IPI-926, a selective inhibitor of the Smoothened receptor, a key transducer of the Hedgehog pathway.[1]

Table 1: Phase I Dose-Escalation and Patient Demographics for IPI-926 [1]

| Dose Level (mg QD) | Number of Patients | Median Age (Range) | Gender (Female/Male) |

| 20 | 1 | 65 | 0/1 |

| 30 | 1 | 72 | 0/1 |

| 40 | 1 | 58 | 0/1 |

| 60 | 1 | 74 | 0/1 |

| 90 | 1 | 67 | 1/0 |

| 130 | 28 | 63 (39-87) | 10/18 |

| 160 | 21 | 68 (45-83) | 8/13 |

| 200 | 7 | 61 (48-77) | 3/4 |

| 210 | 3 | 59 (55-70) | 0/3 |

| Total | 94 | 66 (39-87) | 32/62 |

QD: once daily

Table 2: Common Adverse Events (AEs) in Phase I Trial of IPI-926 (All Grades) [1][2]

| Adverse Event | Frequency (%) |

| Fatigue | 75% |

| Thrombocytopenia | 63% |

| Anemia | 56% |

| Nausea | 50% |

| Diarrhea | 44% |

| Vomiting | 44% |

| Peripheral Edema | 44% |

| Pyrexia | 44% |

| AST/ALT Increase | 44% |

| Alopecia | Not specified |

| Muscle Spasms | Not specified |

Data from a Phase Ib trial of IPI-926 in combination with gemcitabine.[2]

Table 3: Clinical Response to IPI-926 in Hedgehog Pathway Inhibitor-Naïve Basal Cell Carcinoma (BCC) Patients [1]

| Dose Level | Number of Evaluable Patients | Number of Responses | Response Rate |

| ≥130 mg QD | 28 | 8 | ~29% |

Response was assessed by clinical or RECIST (Response Evaluation Criteria in Solid Tumors) assessment.[1]

Table 4: Preclinical Efficacy of IPI-926 in a Pancreatic Tumor Model [1]

| Model System | Endpoint Measured | Result |

| Pancreatic tumor xenograft with elevated Sonic Hedgehog (Shh) expression | Gli1 mRNA levels in stromal tissue | Dose-dependent inhibition |

| Pancreatic tumor xenograft with elevated Shh expression | Tumor growth | Slowed tumor growth |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and replication of efficacy studies.

2.1 Protocol: Phase I, First-in-Human Clinical Trial of a Hedgehog Pathway Inhibitor

This protocol is based on the study of IPI-926 in patients with advanced solid tumors.[1]

-

Objective: To determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLT), pharmacokinetics, and preliminary anti-tumor activity of the inhibitor.

-

Patient Population: Adults with solid tumors refractory to standard therapy.

-

Study Design: Open-label, dose-escalation study. An accelerated titration schedule is used initially (1-patient cohorts) until Grade 2 or higher toxicities are observed, followed by a standard 3+3 dose-escalation design.

-

Drug Administration: The inhibitor (e.g., IPI-926) is administered orally, once daily (QD) in 28-day cycles.

-

Dose Escalation: Starting dose is typically one-tenth of the severely toxic dose in 10% of animals (STD10). Doses are escalated in subsequent cohorts based on tolerability in the previous cohort.

-

DLT Evaluation: Toxicities are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE). A DLT is typically defined as a specific Grade 3 or 4 toxicity occurring within the first cycle that is considered related to the study drug.

-

Pharmacokinetic (PK) Analysis: Blood samples are collected at multiple time points after the first dose and at steady-state (e.g., day 22 of cycle 1) to determine key PK parameters like Tmax, Cmax, and terminal half-life (t1/2).

-

Pharmacodynamic (PD) Analysis: To confirm on-target activity, Gli1 mRNA levels can be measured in surrogate tissues (e.g., skin biopsies) at baseline and after treatment.

-

Efficacy Assessment: Tumor responses are evaluated every two cycles using RECIST criteria for solid tumors or appropriate clinical assessment for diseases like basal cell carcinoma.

2.2 Protocol: In Vivo Xenograft Model for Efficacy Testing

This protocol describes a general workflow for assessing the anti-tumor activity of a Hedgehog inhibitor in a preclinical setting.[3][4][5][6]

-

Cell Lines: Use cancer cell lines with known Hedgehog pathway activation (e.g., medulloblastoma, pancreatic, or colon cancer cell lines).

-

Animal Model: Immunocompromised mice (e.g., NOD-scid gamma or athymic nude mice) are used to prevent rejection of human tumor cells.

-

Tumor Implantation: 2 x 10^6 cancer cells are resuspended in a suitable medium (e.g., Matrigel) and implanted subcutaneously or orthotopically into the mice.[4]

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control (vehicle) groups.

-

Drug Administration: The Hedgehog inhibitor (e.g., IPI-926) is administered orally via gavage at a predetermined dose and schedule (e.g., daily for 21 days).[3] The control group receives the vehicle solution.

-

Efficacy Endpoints:

-

Tumor Volume: Tumor dimensions are measured with calipers 2-3 times per week, and volume is calculated (e.g., Volume = (length x width²)/2).

-

Survival: In orthotopic models, overall survival is a key endpoint.

-

Body Weight: Monitored as an indicator of toxicity.

-

-

Post-Treatment Analysis: At the end of the study, tumors are excised.

-

Pharmacodynamic Analysis: A portion of the tumor is flash-frozen for RNA or protein analysis to measure the expression of Hedgehog target genes like Gli1 and Ptch1.[3]

-

Immunohistochemistry (IHC): Another portion is fixed in formalin and embedded in paraffin for IHC analysis of proliferation markers (e.g., Ki67) and pathway components.[3]

-

2.3 Protocol: Quantitative Real-Time PCR (qRT-PCR) for Gli1 mRNA Downregulation

This assay is a standard method to confirm that a Hedgehog inhibitor is hitting its target in the signaling pathway.[6][7][8]

-

Objective: To quantify the change in Gli1 mRNA expression in cells or tissues following treatment with a Hedgehog inhibitor.

-

Sample Preparation:

-

Cells: Lyse cells directly in a lysis buffer containing RNase inhibitors.

-

Tissues: Homogenize frozen tissue samples in lysis buffer using a bead mill or rotor-stator homogenizer.

-

-

RNA Isolation: Extract total RNA using a column-based kit (e.g., RNeasy Kit) or phenol-chloroform extraction. Perform on-column or in-solution DNase treatment to remove genomic DNA contamination.

-

RNA Quantification and Quality Control: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of random hexamers and oligo(dT) primers.

-

qRT-PCR Reaction:

-

Prepare a reaction mix containing SYBR Green master mix, forward and reverse primers for Gli1, and the cDNA template.

-

Also prepare reactions for a housekeeping gene (e.g., GAPDH, TBP, RPLPO) for normalization.[7]

-

Use species-specific primers when analyzing xenograft tissue to distinguish between human tumor and mouse stroma.[6]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) for Gli1 and the housekeeping gene in both treated and control samples.

-

Calculate the relative expression of Gli1 using the 2-ΔΔCt method, normalizing the expression in treated samples to the vehicle-treated controls.[7]

-

Mandatory Visualizations

Diagram 1: Canonical Hedgehog Signaling Pathway

Caption: Canonical Hedgehog signaling pathway in the "OFF" and "ON" states.

Diagram 2: Experimental Workflow for Preclinical Xenograft Study

Caption: Workflow for an in vivo xenograft study of a Hedgehog inhibitor.

Diagram 3: Mechanism of Action for a Smoothened (SMO) Inhibitor

Caption: Mechanism of action for a Smoothened (SMO) antagonist like IPI-926.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ascopubs.org [ascopubs.org]

- 3. Evaluation of Hedgehog Pathway Inhibitors as a Therapeutic Option for Uterine Leiomyosarcoma Using the Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sonic-Hedgehog pathway inhibition normalizes desmoplastic tumor microenvironment to improve chemo- and nanotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Hedgehog Signaling Antagonizes Serous Ovarian Cancer Growth in a Primary Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted inhibition of the Hedgehog pathway in established malignant glioma xenografts enhances survival - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of novel GLI1 target genes and regulatory circuits in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of Hedgehog Pathway Inhibitor IN-8

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Hedgehog (Hh) signaling pathway is a crucial regulator of cellular processes during embryonic development and tissue homeostasis.[1][2][3] Aberrant activation of this pathway is implicated in the development and progression of various cancers, including basal cell carcinoma and medulloblastoma.[1][4][5] This makes the Hh pathway a significant target for therapeutic intervention. These application notes provide a detailed protocol for the in vitro characterization of a novel Hedgehog pathway inhibitor, designated as Hedgehog IN-8. The described assays are designed to determine the potency and mechanism of action of this compound in a cell-based setting.

Hedgehog Signaling Pathway Overview

In the absence of a Hedgehog ligand (like Sonic Hedgehog, Shh), the Patched (PTCH) receptor inhibits the activity of Smoothened (SMO), a G protein-coupled receptor-like molecule.[1][4][6] This inhibition prevents the activation of the GLI family of transcription factors (GLI1, GLI2, GLI3).[3][7] Consequently, GLI proteins are phosphorylated and targeted for proteolytic cleavage into repressor forms, which block the transcription of Hh target genes.[3][7]

Upon binding of a Hedgehog ligand to PTCH, the inhibition on SMO is relieved.[1][4] Activated SMO translocates to the primary cilium, initiating a signaling cascade that leads to the conversion of GLI proteins into their activator forms.[3][4] These activated GLI proteins then move to the nucleus and induce the expression of target genes that promote cell proliferation, survival, and differentiation.[8][9] Hedgehog IN-8 is a putative inhibitor of this pathway, likely targeting a key component such as SMO.

Caption: The Hedgehog signaling pathway in its OFF, ON, and inhibited states.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the in vitro assays of Hedgehog IN-8 compared to a known Hedgehog pathway inhibitor, cyclopamine.

Table 1: IC50 Values of Hedgehog Pathway Inhibitors

| Compound | Cell Viability (MTT Assay) IC50 (µM) | GLI-Luciferase Reporter Assay IC50 (µM) |

| Hedgehog IN-8 | 5.2 | 0.8 |

| Cyclopamine | 10.5 | 2.1 |

Table 2: Relative mRNA Expression of Hedgehog Target Gene GLI1

| Treatment | Concentration (µM) | Relative GLI1 mRNA Expression (Fold Change) |

| Vehicle Control | - | 1.00 |

| Hedgehog IN-8 | 1 | 0.45 |

| Hedgehog IN-8 | 5 | 0.15 |

| Cyclopamine | 2 | 0.60 |

| Cyclopamine | 10 | 0.25 |

Experimental Protocols

The following are detailed protocols for the in vitro evaluation of Hedgehog IN-8.

Experimental Workflow

Caption: A generalized workflow for the in vitro testing of Hedgehog IN-8.

Cell Culture

-

Cell Line: U-87MG (human glioblastoma cell line) is a suitable model as glioblastomas can exhibit aberrant Hedgehog signaling.[10][11]

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. Passage cells upon reaching 80-90% confluency.

Compound Preparation

-

Hedgehog IN-8: Prepare a 10 mM stock solution in dimethyl sulfoxide (DMSO). Serially dilute in culture medium to achieve the desired final concentrations for treatment.

-

Cyclopamine (Positive Control): Prepare a 10 mM stock solution in DMSO. Cyclopamine is a well-characterized Hedgehog pathway inhibitor that acts by antagonizing SMO.[5][12][13]

-

Vehicle Control: Use DMSO at the same final concentration as in the highest compound treatment group.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.[11][12]

-

Procedure:

-

Seed U-87MG cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing various concentrations of Hedgehog IN-8, cyclopamine, or vehicle control.

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

GLI-Luciferase Reporter Assay

This assay quantifies the activity of the GLI transcription factors, providing a direct measure of Hedgehog pathway activation.[9]

-

Procedure:

-

Co-transfect U-87MG cells with a GLI-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Seed the transfected cells in a 96-well plate.

-

Treat the cells with various concentrations of Hedgehog IN-8, cyclopamine, or vehicle control for 24-48 hours. It may be necessary to stimulate the pathway with a Shh ligand or a Smoothened agonist, depending on the basal activity of the cell line.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition relative to the stimulated control and determine the IC50 value.

Target Gene Expression Analysis (qRT-PCR)

This assay measures the mRNA levels of Hedgehog target genes, such as GLI1, to confirm the inhibitory effect of the compound on the signaling pathway.

-

Procedure:

-

Seed U-87MG cells in a 6-well plate and grow to 70-80% confluency.

-

Treat the cells with Hedgehog IN-8, cyclopamine, or vehicle control at selected concentrations for 24 hours.

-

Isolate total RNA from the cells using a suitable RNA extraction kit.

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform quantitative real-time PCR (qRT-PCR) using primers specific for GLI1 and a housekeeping gene (e.g., GAPDH) for normalization.

-

-

Data Analysis: Calculate the relative expression of GLI1 mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle control.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the initial in vitro characterization of Hedgehog IN-8 or any novel Hedgehog pathway inhibitor. By employing a combination of cell viability, reporter gene, and target gene expression assays, researchers can effectively determine the compound's potency and confirm its mechanism of action. This information is critical for the further development of new therapeutic agents targeting the Hedgehog signaling pathway.

References

- 1. Hedgehog signaling pathway - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Role of Protein Kinases in Hedgehog Pathway Control and Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical implications of hedgehog signaling pathway inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hedgehog Signaling in Cancer | Beachy Lab [pbeachy.stanford.edu]

- 6. A cell based, high throughput assay for quantitative analysis of Hedgehog pathway activation using a Smoothened activation sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hedgehog signal transduction: key players, oncogenic drivers, and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Direct in vitro Fatty Acylation Assay for Hedgehog Acyltransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hedgehog Pathway - Report Lentivirus [gentarget.com]

- 10. Suppression of sonic hedgehog pathway-based proliferation in glioblastoma cells by small-size silver nanoparticles in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Hedgehog inhibition prolongs survival in a genetically engineered mouse model of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of hedgehog signaling attenuates carcinogenesis in vitro and increases necrosis of cholangiocellular carcinoma [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Hedgehog IN-8 (HhAntag) in Mouse Models of Medulloblastoma

For Researchers, Scientists, and Drug Development Professionals

Introduction

Medulloblastoma is the most common malignant brain tumor in children, with a subset of these tumors driven by aberrant activation of the Hedgehog (Hh) signaling pathway. The Hedgehog inhibitor IN-8, also known as HhAntag, is a potent and specific small-molecule antagonist of Smoothened (SMO), a key transducer of the Hh signal.[1][2] Preclinical studies in genetically engineered mouse models of medulloblastoma have demonstrated that HhAntag can effectively suppress the Hh pathway, leading to tumor regression and prolonged survival.[2] These application notes provide detailed protocols for the use of HhAntag in mouse models of medulloblastoma, guidance on data interpretation, and a summary of its in vivo efficacy.

Mechanism of Action

The Hedgehog signaling pathway plays a crucial role in embryonic development and tissue homeostasis. In the context of medulloblastoma, mutations in components of this pathway, such as Patched-1 (PTCH1) or SMO, can lead to its constitutive activation and drive tumorigenesis.

Hedgehog Signaling Pathway and Inhibition by HhAntag

Caption: Hedgehog signaling pathway activation and its inhibition by HhAntag.

In the absence of a Hedgehog ligand, the transmembrane receptor PTCH1 inhibits SMO. This allows for the formation of a complex containing Suppressor of Fused (SUFU) and the GLI family of transcription factors. This complex promotes the cleavage of GLI proteins into their repressor forms, which then translocate to the nucleus to inhibit the transcription of Hh target genes.

Upon binding of a Hedgehog ligand to PTCH1, the inhibition of SMO is relieved. Activated SMO prevents the cleavage of GLI proteins, leading to their conversion into transcriptional activators. These active GLI proteins then move to the nucleus and induce the expression of target genes that promote cell proliferation and survival, such as Gli1 and Ptch1.

HhAntag acts as a potent antagonist of SMO. By binding to SMO, HhAntag prevents its activation, thereby keeping the downstream signaling pathway in its "off" state, even in the presence of activating mutations in PTCH1 or overexpression of the Hedgehog ligand. This leads to the suppression of Hh target gene expression, inhibition of cell proliferation, and induction of apoptosis in medulloblastoma cells.[2]

Data Presentation

In Vivo Efficacy of HhAntag in a Ptc1+/-p53-/- Mouse Model of Medulloblastoma

| Treatment Group | Dosage | Administration Route | Treatment Duration | Outcome | Reference |

| HhAntag | 20 mg/kg | Oral gavage, twice daily | 28 days | Complete tumor eradication in 6/6 mice | Romer et al., 2004[2] |

| HhAntag | 40 mg/kg | Oral gavage, twice daily | 14 days | Complete tumor eradication in 5/5 mice | Romer et al., 2004[2] |

| Vehicle | Not specified | Oral gavage, twice daily | 28 days | Progressive tumor growth in all mice | Romer et al., 2004[2] |

In Vivo Efficacy of HhAntag in Medulloblastoma Allografts

| Mouse Model | Treatment Group | Dosage | Administration Route | Outcome | Reference |

| Medulloblastoma allografts from Ptc1+/-p53-/- mice | HhAntag | 40 mg/kg | Oral gavage, twice daily | Significant inhibition of tumor growth | Olson et al., 2006[3] |

| Medulloblastoma allografts from Ptc1+/-p53-/- mice | Vehicle | Not specified | Oral gavage, twice daily | Progressive tumor growth | Olson et al., 2006[3] |

Experimental Protocols

Formulation of HhAntag for Oral Gavage

Materials:

-

HhAntag (CAS: 496794-70-8)

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Sterile saline (0.9% NaCl) or sterile water

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Prepare a stock solution of HhAntag in DMSO. For example, to prepare a 30 mg/mL stock solution, dissolve 30 mg of HhAntag in 1 mL of DMSO. Gentle warming or sonication may be required to fully dissolve the compound.

-

For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, follow these steps for a 1 mL final volume:

-

To a sterile microcentrifuge tube, add 100 µL of the HhAntag DMSO stock solution.

-

Add 400 µL of PEG300 and vortex thoroughly until the solution is clear.

-

Add 50 µL of Tween-80 and vortex again until the solution is homogenous.

-